Biotinidase Resistance: <1% Cleavage in Human Serum Versus Unprotected Biotin Derivatives
The biotin‑aminobutyric acid adduct (structurally equivalent to N‑biotinyl‑4‑aminobutanoic acid) exhibited <1% biotinamide cleavage when incubated in human serum, quantitatively equivalent to other biotinidase‑blocking groups such as valine‑ and serine‑O‑methyl ether‑conjugated biotin [REFS‑1]. In contrast, unmodified biotin‑amide linkages undergo rapid hydrolysis by serum biotinidase, which can compromise in vivo and ex vivo assay integrity [REFS‑1].
| Evidence Dimension | Biotinamide cleavage in human serum |
|---|---|
| Target Compound Data | <1% cleavage |
| Comparator Or Baseline | Biotin‑valine: <1%; Biotin‑serine‑O‑methyl ether: <1%; Unprotected biotin‑amide: rapid hydrolysis |
| Quantified Difference | Target compound provides equivalent biotinidase protection to the best‑in‑class blocking groups |
| Conditions | Radioiodinated aryl‑biotin derivatives incubated in human serum; HPLC analysis |
Why This Matters
Serum biotinidase resistance is essential for applications involving plasma, whole blood, or in vivo pretargeting; unprotected biotin reagents are unsuitable for these contexts.
- [1] Wilbur DS, Hamlin DK, Chyan MK. Biotin reagents for antibody pretargeting. 7. Investigation of chemically inert biotinidase blocking functionalities for synthetic utility. Bioconjug Chem. 2006;17(6):1514‑1522. doi:10.1021/bc060084m View Source
